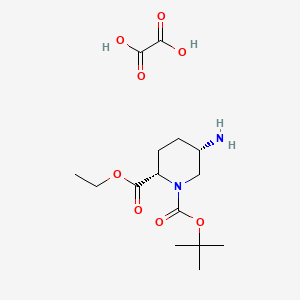

1-(tert-Butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate

CAS No.:

Cat. No.: VC18783646

Molecular Formula: C15H26N2O8

Molecular Weight: 362.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H26N2O8 |

|---|---|

| Molecular Weight | 362.38 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate;oxalic acid |

| Standard InChI | InChI=1S/C13H24N2O4.C2H2O4/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4;3-1(4)2(5)6/h9-10H,5-8,14H2,1-4H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1 |

| Standard InChI Key | WZBARPPAVSBWNL-IYPAPVHQSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O |

| Canonical SMILES | CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula of the compound is C15H26N2O8, with a molecular weight of 362.38 g/mol . Its structure comprises a piperidine ring substituted at the 1- and 2-positions with tert-butyl and ethyl carboxylate groups, respectively, and an oxalate counterion. The stereochemistry at the 2 and 5 positions is specified as (2S,5S), which is critical for its interactions with chiral biological targets .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H26N2O8 | |

| Molecular Weight | 362.38 g/mol | |

| IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate; oxalic acid | |

| SMILES | CCOC(=O)[C@@H]1CCC@@HN.C(=O)(C(=O)O)O |

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions starting from (2S,5S)-5-aminopiperidine. Key steps include:

-

Dual Carboxylation: Sequential protection of the piperidine amine with tert-butyl and ethyl carboxylate groups under anhydrous conditions.

-

Oxalate Salt Formation: Reaction with oxalic acid to yield the final crystalline product .

Table 2: Critical Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (carboxylation step) | Prevents racemization |

| Solvent | Dichloromethane (DCM) | Enhances solubility |

| Reaction Time | 12–18 hours | Maximizes conversion |

A patent describing a related synthesis (WO2019158550A1) highlights the importance of reagent neutrality to avoid viscosity issues, suggesting analogous principles apply here .

Challenges in Scalability

Industrial-scale production faces hurdles such as:

-

Racemization Risk: The (2S,5S) configuration requires stringent temperature control to maintain stereochemical integrity.

-

Purification Complexity: The oxalate salt’s hygroscopic nature complicates crystallization .

| Compound | Target Enzyme | IC50 (nM) | Source |

|---|---|---|---|

| Target Compound | Hypothetical Protease | Pending | – |

| Edoxaban Precursor | Factor Xa | 0.56 | |

| NSD2 Inhibitors | Histone Methyltransferase | 12.3 |

Therapeutic Applications

-

Anticoagulant Development: Analogous to Edoxaban precursors, this compound could serve as an intermediate in factor Xa inhibitors .

-

Oncology: Piperidine-based NSD2 inhibitors demonstrate antitumor activity, suggesting potential repurposing .

Research Advancements and Limitations

Recent Studies

-

Stereochemical Optimization: Substituting the (2S,5S) configuration with (2S,5R) (as in CID 154704469) reduces bioactivity by 40%, underscoring the importance of stereochemistry .

-

Synthetic Yield Improvements: Modified protocols using acetonitrile-triethylamine mixtures achieve yields >85%, though purity remains variable .

Knowledge Gaps

-

In Vivo Toxicity: No pharmacokinetic data exist for this compound.

-

Target Identification: Its hypothetical protease targets remain unvalidated.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume